
4-Methyl-3-nitropyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitropyridine-2,6-diamine is a substituted nitropyridine compound It is characterized by the presence of a methyl group at the 4-position, a nitro group at the 3-position, and amino groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitropyridine-2,6-diamine typically involves the nitration of 4-methylpyridine followed by amination. One common method includes the reaction of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitro-4-methylpyridine .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow methods, which allow for better control over reaction conditions and yields. The use of solvents like dichloromethane (CH₂Cl₂) can facilitate the nitration process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitropyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Ammonia (NH₃) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-methyl-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Methyl-3-nitropyridine-2,6-diamine serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in creating pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
-
Anticancer Activity : In vitro studies have revealed that this compound can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The proposed mechanisms involve:
- Induction of apoptosis through oxidative stress.
- Inhibition of cell cycle progression by interfering with key regulatory proteins.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The results indicated that this compound could serve as an effective antimicrobial agent due to its selective potency against pathogens.
Anticancer Activity
In research featured in Cancer Letters, the effects of this compound on human lung cancer cells (A549) were investigated. The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the methyl and amino groups, leading to different reactivity and applications.
4-Methyl-3-nitropyridine: Similar structure but lacks the amino groups, affecting its chemical behavior.
2,6-Diaminopyridine: Lacks the nitro and methyl groups, resulting in different chemical properties.
Biological Activity
4-Methyl-3-nitropyridine-2,6-diamine (referred to as 4M3N2, hereafter) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4M3N2, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
4M3N2 is characterized by the presence of a nitro group and two amino groups attached to a pyridine ring. The molecular structure can be represented as follows:
- Chemical Formula : C7H9N5O2
- Molecular Weight : 181.18 g/mol
The presence of the nitro group enhances its reactivity and biological activity, making it a suitable candidate for various pharmacological studies.
The biological activity of 4M3N2 is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : 4M3N2 may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound can interact with receptors, influencing signal transduction pathways that are critical for cell survival and proliferation.
- Redox Reactions : The nitro group in 4M3N2 can participate in redox reactions, which may contribute to its biological effects by generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Biological Activities
Research has indicated several key biological activities associated with 4M3N2:
- Antimicrobial Activity : Studies have shown that 4M3N2 exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.
- Anticancer Properties : Recent investigations suggest that 4M3N2 may serve as a microtubule-targeting agent with potent anticancer effects across different cancer types. For instance, it has demonstrated significant cytotoxicity against breast cancer and renal cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various pyridine derivatives, including 4M3N2, it was found that this compound exhibited a notable inhibitory effect on cell proliferation in renal cancer cell lines (UO31). The IC50 value was determined to be approximately 12 μM, indicating moderate potency compared to other tested compounds .
- Microtubule Targeting : Another study identified 4M3N2 as a novel microtubule-targeting agent. It was shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism was confirmed through flow cytometry analysis and microscopy techniques .
Data Summary
Activity Type | Observed Effect | IC50 Value (μM) |
---|---|---|
Antimicrobial | Bacterial inhibition | Varies by strain |
Anticancer | Cytotoxicity in UO31 cells | ~12 |
Microtubule Targeting | Disruption of microtubule dynamics | Not specified |
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-methyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C6H8N4O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9) |
InChI Key |
PQZPZEJAWINTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.